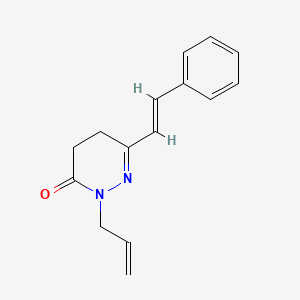

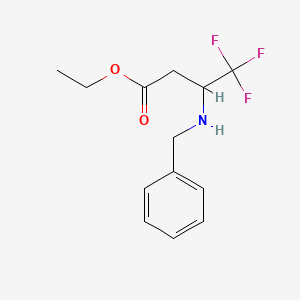

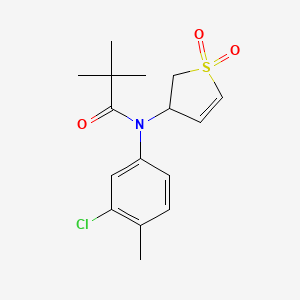

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 3-(benzylamino)propionate” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as “ethyl 3-benzylamino propanoate”, “ethyl 3-benzylamino propionate”, and “ethyl n-benzyl-beta-alaninate” among others .

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate” were not found, a related compound, “Ethyl 3-(benzylamino)propionate”, can be synthesized via the aza-Michael addition of benzylamine to α,β-unsaturated esters . This reaction can be carried out in the absence of a solvent, contributing to the development of sustainable chemistry .

Physical And Chemical Properties Analysis

“Ethyl 3-(benzylamino)propionate” is a liquid at 20°C . It has a molecular weight of 207.27 g/mol . The compound has a density of 1.017 g/mL at 25°C and a refractive index of 1.503 . It has a boiling point of 150°C .

Aplicaciones Científicas De Investigación

Synthesis and Proteinase Inhibition

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate has been utilized in the synthesis of peptides. For instance, its derivative was prepared via a Reformatsky reaction and then coupled to Boc·Ala·Ala·Pro·OH, demonstrating potential as a proteinase inhibitor (Angelastro et al., 1992).

Biocatalyst in Synthesis

This compound has also been involved in studies focusing on biocatalysis. For example, (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate was prepared using Candida parapsilosis, showcasing the potential of using biocatalysts for producing optically pure compounds (Venkataraman & Chadha, 2015).

Role in Stereochemical Synthesis

The compound has been used in the stereoselective synthesis of fluorinated 1,3-diol derivatives, highlighting its importance in the field of stereochemistry (Ishihara et al., 1998).

Chemoselective Synthesis

It has also been a key player in chemoselective synthesis processes. For instance, its reactions with anilines were systematically studied to achieve chemoselective synthesis of specific compounds, which further demonstrates its utility in synthetic chemistry (Berbasov & Soloshonok, 2003).

Carboxylesterase Inhibition and Radical Scavenging

A study synthesized a series of compounds from Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate, which acted as effective and selective inhibitors of carboxylesterase. These compounds also showed high antioxidant activity, thereby contributing to medicinal chemistry (Khudina et al., 2019).

Safety and Hazards

“Ethyl 3-(benzylamino)propionate” is harmful if swallowed or inhaled . It causes serious eye irritation . It is recommended to avoid breathing its mist or vapor, and to use it only outdoors or in a well-ventilated area . In case of contact with skin, eyes, or clothing, it should be washed off immediately with plenty of water .

Propiedades

IUPAC Name |

ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2/c1-2-19-12(18)8-11(13(14,15)16)17-9-10-6-4-3-5-7-10/h3-7,11,17H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXNJNVKUIYFNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine](/img/structure/B2915305.png)

![N-(1-cyanocyclohexyl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2915315.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2915316.png)

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915317.png)

![2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2915319.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915322.png)

![4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2915325.png)